
Ethyl-d5 Caproate
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Overview
Description
It is a stable isotopic labeled compound used primarily in the field of analytical chemistry and isotope labeling. The compound is an ester derived from hexanoic acid and ethanol, where the hydrogen atoms in the ethyl group are replaced by deuterium atoms, making it a deuterated analog of ethyl caproate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-d5 Caproate can be synthesized through the esterification of deuterated ethanol (ethyl-d5 alcohol) with hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction is as follows:
C6H11COOH+C2D5OH→C6H11COOC2D5+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to ensure high yield and purity. The use of deuterated ethanol and hexanoic acid in large-scale reactors, along with efficient separation and purification methods, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl-d5 Caproate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to hexanoic acid and deuterated ethanol in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester and deuterated ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Hexanoic acid and deuterated ethanol.
Transesterification: New ester and deuterated ethanol.
Scientific Research Applications
Ethyl-d5 Caproate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as a reference standard in gas chromatography and mass spectrometry to study reaction mechanisms and compound identification.
Isotope Labeling: Employed in metabolic studies to trace the pathways and interactions of ethyl esters in biological systems.
Flavor and Fragrance Industry: Utilized in the synthesis of deuterated analogs of flavor compounds for research and development purposes.
Mechanism of Action
The mechanism of action of ethyl-d5 caproate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can be hydrolyzed by esterases to release hexanoic acid and deuterated ethanol. The deuterium atoms in the ethyl group provide a unique labeling that allows researchers to track the compound’s metabolic fate and interactions within biological pathways .
Comparison with Similar Compounds
Ethyl-d5 Caproate is compared with other similar compounds such as:
Ethyl Caproate: The non-deuterated analog with similar chemical properties but without the isotopic labeling.
Ethyl Butyrate: Another ester with a shorter carbon chain, used in flavor and fragrance applications.
Ethyl Octanoate: An ester with a longer carbon chain, also used in flavor and fragrance industries.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it invaluable for research applications requiring isotopic differentiation. This labeling allows for precise tracking and analysis in various scientific studies .
Properties
CAS No. |
1082581-90-5 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
149.245 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl hexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |
InChI Key |
SHZIWNPUGXLXDT-PVGOWFQYSA-N |
SMILES |
CCCCCC(=O)OCC |
Synonyms |
Hexanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Caproic Acid Ethyl-d5 Ester; Ethyl-d5 Caproate; Ethyl-d5 Capronate; Ethyl-d5 Hexanoate; NSC 8882-d5 |
Origin of Product |
United States |
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